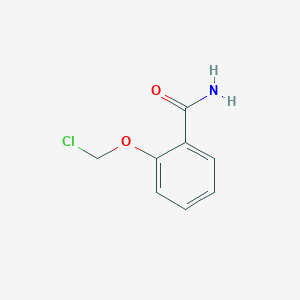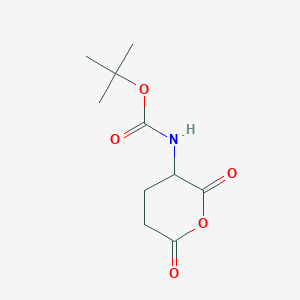
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride is a synthetic compound with a complex structure that includes an amino group, a piperidine ring, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative followed by the introduction of the phenylacetamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)piperidine: A simpler compound with a similar piperidine structure.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another compound with a piperidine ring and methyl group.
2-(Pyridin-2-yl)ethylamine: A compound with a pyridine ring instead of a phenylacetamide moiety.
Uniqueness
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C16H27Cl2N3O |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-amino-N-(1-ethylpiperidin-4-yl)-N-methyl-2-phenylacetamide;dihydrochloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-3-19-11-9-14(10-12-19)18(2)16(20)15(17)13-7-5-4-6-8-13;;/h4-8,14-15H,3,9-12,17H2,1-2H3;2*1H |
Clave InChI |
YUPPKECVTZQURE-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)N(C)C(=O)C(C2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)





![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)

![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)

![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)
